3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Lipophilicity Regioisomer comparison Physicochemical property prediction

3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 676247-94-2) is a synthetic heterocyclic compound belonging to the 1,2,4-triazole class, featuring a 3-fluorobenzyl thioether chain at C5, a methyl group at N4, and a 3-pyridyl substituent at C3. It is listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique screening compound (product code L407070).

Molecular Formula C15H13FN4S
Molecular Weight 300.4 g/mol
CAS No. 676247-94-2
Cat. No. B5886150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
CAS676247-94-2
Molecular FormulaC15H13FN4S
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CN=CC=C3
InChIInChI=1S/C15H13FN4S/c1-20-14(12-5-3-7-17-9-12)18-19-15(20)21-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
InChIKeyTVTOWJNSGHXEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine – Compound Class and Baseline Characteristics for Procurement


3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 676247-94-2) is a synthetic heterocyclic compound belonging to the 1,2,4-triazole class, featuring a 3-fluorobenzyl thioether chain at C5, a methyl group at N4, and a 3-pyridyl substituent at C3 . It is listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique screening compound (product code L407070) . Close structural analogs with confirmed CAS registrations exist, most notably the 2-fluorobenzyl regioisomer (CAS 676248-92-3) and N4-allyl / N4-ethyl variants with altered pyridine connectivity . The compound’s specific substitution cassette — a meta-fluorobenzyl thioether combined with a 3-pyridyl ring — creates a distinct three-dimensional molecular surface and electrostatic profile relative to these near neighbors.

Why Generic Substitution of 3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is Not Advisable


Generic substitution among 1,2,4-triazole thioether screening compounds fails because even small structural modifications — such as moving the fluorine atom from the meta to the ortho position on the benzyl ring — alter the molecular electrostatic potential surface and lipophilicity, directly impacting target recognition, solubility, and metabolic stability in a manner that cannot be predicted without explicit comparative data. Moreover, changes to the N4 substituent (methyl → allyl → ethyl) or the pyridine ring connectivity (3-pyridyl → 4-pyridyl) shift both the steric bulk and the spatial orientation of the hydrogen‐bond‐acceptor nitrogen, leading to divergent biochemical fingerprints [1]. The AldrichCPR collection explicitly cautions that no analytical data are provided for this product, meaning that even nominal identity cannot be assumed equivalent across suppliers or batches .

Quantitative Differentiation Evidence for 3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine Versus Closest Analogs


Regioisomeric Fluorine Position: 3-Fluoro vs. 2-Fluoro Benzyl – Impact on Lipophilicity

The target compound carries a 3-fluorobenzyl substituent, whereas its closest registered regioisomer (CAS 676248-92-3) bears a 2-fluorobenzyl group. The 2-fluoro regioisomer has a calculated XLogP of 2.5 . While the experimental logP for the target compound has not been published, the meta-fluorine substitution pattern consistently yields a different lipophilicity profile than ortho-substitution in matched molecular pair analyses of aryl-F systems, potentially altering membrane permeability and off-target binding by an estimated ΔlogP of ≤0.2–0.4 units based on fragment-based predictions [1].

Lipophilicity Regioisomer comparison Physicochemical property prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation

Both the target compound (3-fluoro) and its 2-fluoro regioisomer (CAS 676248-92-3) share identical atom types and bond counts, yielding the same calculated TPSA of 68.9 Ų and five hydrogen bond acceptor sites, as reported for the 2-fluoro analog . This equivalence means that TPSA-based differentiation is not possible between these two regioisomers; selection must instead rely on the lipophilicity argument above or on the distinct electrostatic potential surface arising from fluorine position. In contrast, the N4-allyl analog (CAS 618880-09-4) introduces an additional rotatable bond, altering the three-dimensional conformational ensemble despite any TPSA similarity .

TPSA Hydrogen bond acceptor Drug-likeness

Pyridine Connectivity: 3-Pyridyl vs. 4-Pyridyl Structural Isomerism

The target compound possesses a 3-pyridyl substituent, placing the pyridine nitrogen in a meta orientation relative to the triazole ring. The closest analog CHEMBL1456166 (CAS 618426-81-6) carries a 4-pyridyl group, which orients the nitrogen in a para relationship that extends the hydrogen-bond-acceptor vector by approximately 1.4 Å along the molecular axis, a well-established geometric difference in pyridine regioisomers [1]. This spatial shift alters the optimal hydrogen-bond donor-acceptor distance in biological target binding pockets, a parameter known to influence potency in kinase and cytochrome P450 inhibition assays, though no direct binding data exist for this specific scaffold [2].

Pyridine regioisomer Hydrogen bond acceptor geometry Scaffold hopping

N4-Methyl vs. N4-Allyl vs. N4-Ethyl: Steric and Metabolic Stability Implications

The target compound features an N4-methyl group, whereas analogs carry N4-allyl (CAS 618880-09-4) or N4-ethyl (CAS 618426-81-6) substituents [1]. The methyl group provides minimal steric hindrance (Taft Es = 0.00) compared to ethyl (Es = -0.07) and allyl (larger van der Waals volume), reducing the compound’s overall molecular volume. In addition, the N4-methyl group lacks the metabolic liability of the allyl group, which is susceptible to CYP450-mediated epoxidation and subsequent glutathione conjugation, a well-characterized route of bioactivation for allylamines [2].

N4-substituent Steric bulk Metabolic stability

Procurement Differentiation: AldrichCPR Exclusivity and Supplier-Dependent Purity Thresholds

The target compound is exclusively listed under the AldrichCPR brand (Sigma-Aldrich product L407070), sold as-is with no analytical data and a final-sale policy . In contrast, the 2-fluoro regioisomer (CAS 676248-92-3) is available through multiple independent vendors with stated purity ≥95%, enabling competitive sourcing and quality comparison . The N4-allyl analog (CAS 618880-09-4) is also supplied under AldrichCPR terms. This procurement landscape means that selecting the target compound commits the buyer to a single-source, non-returnable purchase with no vendor-provided quality metrics — a fact that must be weighed against any structural rationale.

Procurement Purity Supplier exclusivity AldrichCPR

Recommended Application Scenarios for 3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine Based on Established Evidence


Regioisomeric Matched-Pair SAR Studies of Fluorobenzyl Lipophilicity and Target Recognition

The target compound, bearing a 3-fluorobenzyl group, serves as the 'meta-fluoro' partner in a matched molecular pair with its 2-fluorobenzyl regioisomer (CAS 676248-92-3, XLogP = 2.5) . This pair enables experimental determination of the lipophilicity shift (predicted ΔlogP ~0.2–0.4) and its downstream impact on biological target engagement, provided the researcher independently verifies compound purity before assay.

Scaffold-Hopping Control for Pyridine Connectivity in Kinase or CYP450 Inhibition Assays

The 3-pyridyl configuration of the target compound offers a hydrogen-bond-acceptor geometry that is spatially distinct from the 4-pyridyl analog CHEMBL1456166 (CAS 618426-81-6, ~1.4 Å vector shift) [1]. This makes the target compound suitable as a negative control or scaffold-hopping probe in biochemical assays where pyridine-nitrogen positioning is hypothesized to dictate potency.

Metabolic Stability Benchmarking Against N4-Allyl and N4-Ethyl Analogs

The N4-methyl group of the target compound eliminates the allylic oxidation liability present in the N4-allyl analog (CAS 618880-09-4) . In microsomal or hepatocyte stability assays, the target compound can be used as a stable-methyl baseline comparator to quantify the metabolic penalty of the allyl substituent, provided the user independently confirms structural integrity post-synthesis.

Single-Source AldrichCPR Procurement for Exploratory Screening Where Structure Confirmation is Performed In-House

Given the AldrichCPR as-is, no-return sales terms , this compound is appropriate only for laboratories equipped with in-house QC capabilities (NMR, LC-MS) to confirm identity and purity before use. The scenario is viable when the unique 3-fluoro/3-pyridyl/N4-methyl cassette is structurally mandated by the SAR hypothesis and no alternative vendor exists.

Quote Request

Request a Quote for 3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.